2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid
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Overview
Description
Brevistin is an antimicrobial peptide produced by species of the genus Brevibacillus. This compound is known for its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Brevibacillus species are widely distributed in nature, found in environments such as soil, seawater, and the intestinal tracts of animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brevistin is synthesized through ribosomal or nonribosomal pathways. The ribosomal pathway involves the translation of messenger ribonucleic acid into peptides, while the nonribosomal pathway involves the assembly of peptides by nonribosomal peptide synthetases. These pathways can be further categorized based on specific structural features such as cyclization and the presence of lipid chains .
Industrial Production Methods: Industrial production of brevistin typically involves the cultivation of Brevibacillus species under controlled conditions. The bacteria are grown in nutrient-rich media, and the antimicrobial peptides are extracted and purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Brevistin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its antimicrobial properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of brevistin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the peptide .
Major Products Formed: The major products formed from the chemical reactions of brevistin include modified peptides with enhanced antimicrobial activity. These modifications can involve the addition of functional groups or the alteration of the peptide’s structure to improve its efficacy against target bacteria .
Scientific Research Applications
Brevistin has a wide range of scientific research applications In chemistry, it is used to study the structure-activity relationships of antimicrobial peptides In biology, brevistin is used to investigate the mechanisms of bacterial resistance and to develop new antimicrobial agentsIn industry, brevistin is used as a biocontrol agent to prevent the growth of harmful bacteria in food and agricultural products .
Mechanism of Action
Brevistin exerts its antimicrobial effects primarily through cytoplasmic membrane damage. The peptide interacts with the bacterial cell membrane, causing disruption and leakage of cellular contents. This leads to cell death and the inhibition of bacterial growth. Some antimicrobial peptides produced by Brevibacillus species, including brevistin, also inhibit DNA synthesis, protein translation, and synthesis under different conditions .
Comparison with Similar Compounds
Brevistin shares structural similarities with other antimicrobial peptides produced by Brevibacillus species, such as brevibacillin and bogorol. These peptides also exhibit strong antimicrobial activity and are synthesized through similar pathways. brevistin is unique in its specific amino acid sequence and its effectiveness against a broader range of Gram-positive bacteria .
List of Similar Compounds:- Brevibacillin
- Bogorol
- Gramicidin
- Tyrocidine
- Edeine
Properties
CAS No. |
59979-14-5 |
---|---|
Molecular Formula |
C63H91N15O18 |
Molecular Weight |
1346.5 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C63H91N15O18/c1-6-33(3)15-11-14-20-48(80)77-54-35(5)96-63(95)46(25-36-16-9-8-10-17-36)76-58(90)41(22-24-65)72-61(93)53(34(4)7-2)78-60(92)42(26-37-30-67-39-19-13-12-18-38(37)39)70-49(81)31-68-56(88)45(29-52(85)86)75-59(91)43(27-47(66)79)71-50(82)32-69-55(87)44(28-51(83)84)74-57(89)40(21-23-64)73-62(54)94/h8-10,12-13,16-19,30,33-35,40-46,53-54,67H,6-7,11,14-15,20-29,31-32,64-65H2,1-5H3,(H2,66,79)(H,68,88)(H,69,87)(H,70,81)(H,71,82)(H,72,93)(H,73,94)(H,74,89)(H,75,91)(H,76,90)(H,77,80)(H,78,92)(H,83,84)(H,85,86)/t33?,34-,35+,40+,41-,42-,43+,44-,45+,46-,53-,54-/m0/s1 |
InChI Key |
IESFUUMVTXJOQR-VESAVYSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CC(=O)N)CC(=O)O)CCN)NC(=O)CCCCC(C)CC)C)CC4=CC=CC=C4)CCN |
Canonical SMILES |
CCC(C)CCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)C(C)CC)CCN)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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